

## overcoming immune response to enzyme replacement therapy for TPP1

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# Technical Support Center: TPP1 Enzyme Replacement Therapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPP1 enzyme replacement therapy (ERT), specifically cerliponase alfa. The information provided addresses potential issues related to the immune response to this therapy.

## **Troubleshooting Guides**

## Issue: Detecting and Interpreting Anti-Drug Antibody (ADA) Response

A primary concern during the administration of any biologic, including enzyme replacement therapy, is the potential for an immunogenic response. Monitoring for the development of anti-drug antibodies (ADAs) is a critical component of preclinical and clinical research.

Data Summary: Immunogenicity of Cerliponase Alfa in Clinical Trials

The following table summarizes the key quantitative data from a Phase 1/2 clinical study of cerliponase alfa regarding the incidence and clinical impact of ADAs.[1][2]



Parameter	Cerebrospinal Fluid (CSF)	Serum
ADA Incidence	25% (6 out of 24 patients)	79% (19 out of 24 patients)
Neutralizing Antibody (NAb) Incidence	0% (0 out of 24 patients)	Not applicable
Correlation with Hypersensitivity	No association observed	No association observed
Correlation with Efficacy (Motor & Language Score)	No correlation observed	No correlation observed

Key takeaway: While a majority of patients develop systemic (serum) ADAs and a smaller portion develop central nervous system (CSF) ADAs, their presence and titers have not been found to be predictive of an adverse safety profile or a negative impact on the therapeutic efficacy of cerliponase alfa.[1][2]

#### **Experimental Protocols**

1. Methodology for Anti-Cerliponase Alfa Total Antibody ELISA

This protocol outlines a representative enzyme-linked immunosorbent assay (ELISA) for the detection of total binding antibodies to cerliponase alfa in patient serum or CSF.

- Principle: This is a bridging ELISA where ADAs in the sample act as a bridge between cerliponase alfa coated on the plate and a labeled cerliponase alfa conjugate, generating a detectable signal.
- Materials:
  - 96-well microtiter plates
  - Recombinant cerliponase alfa
  - Biotinylated cerliponase alfa
  - Streptavidin-Horseradish Peroxidase (HRP) conjugate



- TMB substrate
- Stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Dilution buffer (e.g., PBS with 1% BSA)
- Patient serum or CSF samples
- Positive and negative control samples

#### Procedure:

- $\circ$  Coating: Coat 96-well plates with 1-5  $\mu$ g/mL of cerliponase alfa in a suitable coating buffer overnight at 4°C.
- Blocking: Wash the plates and block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
- Sample Incubation: Wash the plates. Add diluted patient samples (e.g., 1:100 in dilution buffer), positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature.
- Conjugate Incubation: Wash the plates. Add biotinylated cerliponase alfa to each well and incubate for 1 hour at room temperature.
- Enzyme Incubation: Wash the plates. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
- Detection: Wash the plates. Add TMB substrate and incubate until a blue color develops.
- Stopping Reaction: Add stop solution to each well. The color will change to yellow.
- Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Interpretation: A sample is considered positive if its absorbance is significantly higher than a pre-determined cut-off value, established by analyzing a population of treatment-naïve



individuals.

#### 2. Methodology for Cell-Based Neutralizing Antibody (NAb) Assay

This protocol describes a cell-based assay to determine if ADAs present in a sample can neutralize the biological activity of cerliponase alfa, specifically its uptake into cells.[3][4]

 Principle: Cerliponase alfa is taken up by cells via the cation-independent mannose-6phosphate receptor (CI-M6PR).[3] NAbs that block this interaction will inhibit the internalization of the enzyme. This assay measures the uptake of a fluorescently labeled cerliponase alfa.

#### Materials:

- Jurkat cells (or another cell line expressing CI-M6PR)
- o Fluorescently-labeled cerliponase alfa (e.g., conjugated to Alexa Fluor 488)
- Patient serum or CSF samples
- Positive control (e.g., anti-TPP1 polyclonal antibody) and negative control serum
- Cell culture medium
- Flow cytometer

#### Procedure:

- Sample Pre-incubation: In a 96-well plate, pre-incubate patient samples with a fixed concentration of fluorescently-labeled cerliponase alfa for 1-2 hours at 37°C. This allows any NAbs in the sample to bind to the enzyme.
- Cell Incubation: Add Jurkat cells to each well of the pre-incubation plate.
- Uptake: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow for cellular uptake of the enzyme-antibody complexes.
- Washing: Wash the cells with cold PBS to remove any unbound enzyme.



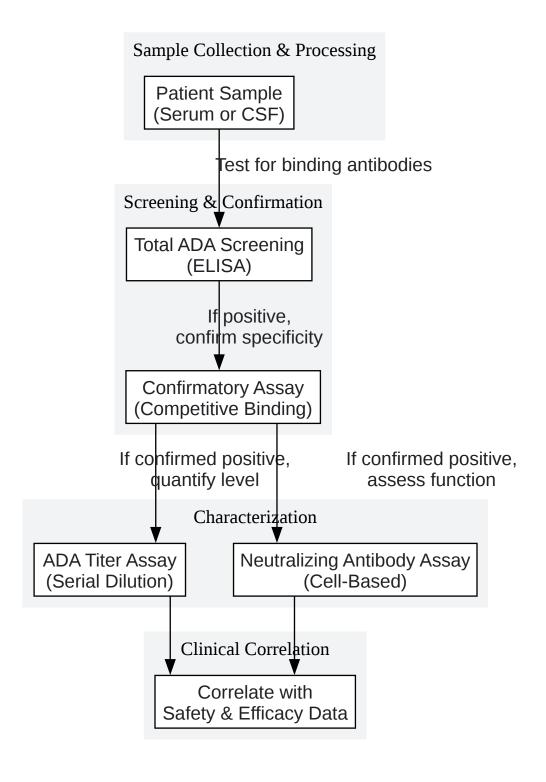




- Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
- Data Interpretation: A reduction in MFI in the presence of a patient sample compared to a
  negative control indicates the presence of NAbs. The percentage of inhibition can be
  calculated, and a sample is considered positive if the inhibition exceeds a pre-defined cutpoint.[3]

Workflow for Immunogenicity Assessment





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Caption: Experimental workflow for the assessment of anti-drug antibodies.

### **Frequently Asked Questions (FAQs)**

### Troubleshooting & Optimization





Q1: What is the likelihood of a patient developing an immune response to cerliponase alfa?

A: Clinical trial data indicates that the development of anti-drug antibodies (ADAs) is common. In a key study, 79% of patients developed ADAs in their serum, and 25% developed ADAs in their cerebrospinal fluid (CSF) over a mean exposure of 96.4 weeks.[1][5]

Q2: If a patient develops ADAs, does this mean the treatment will be less effective or unsafe?

A: No, current evidence suggests that the presence of ADAs does not predict poor treatment outcomes for cerliponase alfa.[1][2] Studies have shown no correlation between serum or CSF ADA titers and changes in motor and language scores.[1] Similarly, there has been no association between the presence of ADAs and the incidence or severity of hypersensitivity adverse events.[1][5] Importantly, neutralizing antibodies (NAbs), which could block the enzyme's function, have not been detected in the CSF of any subjects in the clinical trials.[1][5]

Q3: How should we monitor for a clinically significant immune response?

A: While routine ADA monitoring is part of the clinical development and post-marketing surveillance of cerliponase alfa, the most critical monitoring involves clinical observation for hypersensitivity reactions during and after infusion.[5][6] Signs and symptoms of hypersensitivity can include fever, vomiting, irritability, and in rare cases, anaphylaxis.[5][7] Monitoring vital signs before, during, and after the infusion is also recommended.[6]

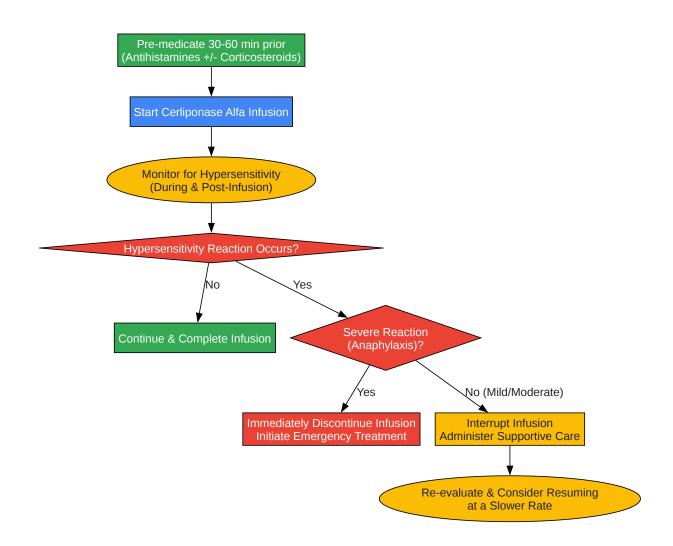
Q4: What is the recommended protocol for managing a hypersensitivity reaction?

A: Management depends on the severity of the reaction.[5][6]

- Prophylaxis: Pre-treatment with antihistamines, with or without antipyretics or corticosteroids,
   30 to 60 minutes before the infusion is recommended to reduce the risk of reactions.
- Mild to Moderate Reactions: The infusion may be temporarily interrupted, and supportive care with antihistamines, antipyretics, and/or corticosteroids can be administered.[5][6]
- Severe Reactions (Anaphylaxis): The infusion must be discontinued immediately, and appropriate emergency medical treatment should be initiated.[5][6]

Management of Hypersensitivity Reactions





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Caption: Decision-making workflow for managing hypersensitivity reactions.



Q5: Should immunosuppressive therapy be used to prevent or treat ADA formation against TPP1 ERT?

A: Currently, there is no established protocol or recommendation for the use of immune tolerance induction (ITI) or general immunosuppressive therapy to manage the immunogenicity of cerliponase alfa. The primary reason is that the ADA response observed in clinical studies has not been associated with a loss of efficacy or significant safety concerns.[1][2] While ITI protocols involving drugs like rituximab and methotrexate have been successfully used in other ERTs, such as for Pompe disease, their use is not standard practice for TPP1 ERT.[8] The use of immunosuppressive agents in other forms of neuronal ceroid lipofuscinosis has been aimed at antagonizing neuroinflammation rather than mitigating an ADA response to an ERT.[8][9] Any consideration of such a strategy would be highly experimental and would require careful risk-benefit analysis, given the lack of evidence for clinically significant ADAs in this context.

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